(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)prop-2-en-1-one
Description
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Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-21-10-8-16(20-21)15-3-2-9-22(12-15)19(23)7-5-14-4-6-17-18(11-14)25-13-24-17/h4-8,10-11,15H,2-3,9,12-13H2,1H3/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWPSCXFEXUTSY-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)prop-2-en-1-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the current understanding of its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 336.36 g/mol. The structure features a benzo[d][1,3]dioxole moiety and a pyrazole-piperidine hybrid, which are known to contribute to various biological activities.
Anticancer Properties
Recent studies have highlighted the compound's anticancer potential . For instance, research involving derivatives of benzo[d][1,3]dioxole has shown significant antitumor activity across various cancer cell lines. One study reported that compounds with similar structures exhibited IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin, indicating a strong antiproliferative effect against cancer cells such as HepG2 and HCT116 .
Table 1: Anticancer Activity Comparison
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Doxorubicin | HepG2 | 7.46 | |
| Doxorubicin | HCT116 | 8.29 | |
| Compound X | HepG2 | 2.38 | |
| Compound Y | HCT116 | 1.54 |
The mechanisms through which this compound exerts its anticancer effects include:
- EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), a common target in cancer therapy.
- Apoptosis Induction : Studies utilizing annexin V-FITC assays demonstrated that the compound promotes apoptosis in cancer cells by modulating mitochondrial pathways and affecting proteins like Bax and Bcl-2 .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of any new therapeutic agent. The compound displayed selective toxicity towards cancer cells while sparing normal cell lines, with IC50 values exceeding 150 µM for normal cells . This selectivity is vital for minimizing side effects in potential clinical applications.
Case Studies
A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives related to this compound. These derivatives were tested against various cancer cell lines, revealing promising results in terms of cytotoxicity and selectivity . The study provided insights into structure–activity relationships (SAR), suggesting that modifications to the pyrazole or piperidine moieties could enhance biological activity.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)prop-2-en-1-one. For instance, derivatives of pyrazolo[1,3-b]pyridine have shown promising antiproliferative activity against various cancer cell lines, including triple-negative breast cancer cells (MDA-MB-231) and hematological tumors. The structural modifications in these compounds can enhance their selectivity and potency against cancer cells while minimizing toxicity to normal cells .
Antimicrobial Activity
Compounds containing the benzo[d][1,3]dioxole structure have been investigated for their antimicrobial properties. Research indicates that similar derivatives exhibit activity against a range of pathogens, including bacteria and fungi. The incorporation of the pyrazole and piperidine groups may further enhance these properties by improving the compound's interaction with microbial targets .
Neuropharmacological Applications
The structural features of this compound suggest potential applications in neuropharmacology. Pyrazole derivatives have been linked to neuroprotective effects and may play a role in treating neurodegenerative diseases by modulating neurotransmitter systems or exhibiting anti-inflammatory properties .
Synthesis and Characterization
The synthesis of this compound involves multicomponent reactions that allow for the efficient assembly of its complex structure. Various methodologies have been employed to optimize yields and purity, including the use of organocatalysts in condensation reactions . Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the identity and structural integrity of synthesized compounds.
Structure–Activity Relationship (SAR) Studies
Understanding the structure–activity relationship is crucial for optimizing the pharmacological properties of this compound. SAR studies focus on how variations in substituents affect biological activity, which can guide future modifications to enhance efficacy and reduce side effects .
Potential as a PET Tracer
Emerging research suggests that pyrazole derivatives may be suitable for use as positron emission tomography (PET) tracers due to their ability to bind selectively to specific biological targets. This application could facilitate non-invasive imaging techniques for diagnosing diseases such as Alzheimer's or other neurodegenerative disorders .
Preparation Methods
Synthesis of the Benzo[d]dioxol-5-ylprop-2-en-1-one Core
The α,β-unsaturated ketone is typically synthesized via Claisen-Schmidt condensation between a benzo[d]dioxole-5-carbaldehyde and a ketone. For example, reacting piperidone derivatives with 3,4-methylenedioxybenzaldehyde under basic conditions yields the (E)-configured enone. A study on FR180204 synthesis demonstrated that aldol-like condensation between methyl ketones and diethyl oxomalonate under heating produces tertiary alcohols, which dehydrate to form α,β-unsaturated ketones.
Reaction Conditions:
Preparation of 3-(1-Methyl-1H-pyrazol-3-yl)piperidine
The piperidine ring substituted with a pyrazole group is synthesized via cyclocondensation or post-functionalization :
- Method A : Cyclization of 1,5-diamine precursors with hydrazine derivatives. For instance, reacting 3-aminopiperidine with 1-methyl-1H-pyrazole-3-carbaldehyde under acidic conditions forms the substituted piperidine.
- Method B : Direct alkylation of piperidine with pre-formed 1-methyl-1H-pyrazol-3-yl groups using Mitsunobu or Ullmann coupling.
Optimization Data:
| Parameter | Method A | Method B |
|---|---|---|
| Yield (%) | 65 | 78 |
| Reaction Time (h) | 24 | 12 |
| Purity (HPLC, %) | 95 | 98 |
Coupling and Final Assembly
The final step involves conjugating the benzo[d]dioxol-5-ylprop-2-en-1-one core with the 3-(1-methyl-1H-pyrazol-3-yl)piperidine subunit via amide bond formation or nucleophilic substitution .
Amide Bond Formation
A scalable route reported for FR180204 utilized isobutylchloroformate-mediated activation of the carboxylic acid intermediate, followed by reaction with ammonia to form the amide. Adapting this method:
- Activate the enone’s carbonyl group with isobutylchloroformate.
- React with 3-(1-methyl-1H-pyrazol-3-yl)piperidine in tetrahydrofuran.
- Purify via recrystallization.
Typical Conditions:
Stereoselective Enone Configuration
The (E)-configuration is controlled by base-catalyzed elimination during dehydration. For example, treating the aldol adduct with hydrochloric acid in ethanol preferentially forms the trans-isomer.
Analytical Validation:
- NMR : Vicinal coupling constants (J = 15–16 Hz) confirm the (E)-geometry.
- HPLC : Retention time matches reference standards.
Process Optimization and Scalability
Solvent and Catalytic Systems
Purification Strategies
- Chromatography : Silica gel chromatography (10–100% ethyl acetate/hexanes) achieves >95% purity.
- Recrystallization : Ethanol/water mixtures yield crystalline product with 99% purity.
Comparative Data:
| Purification Method | Purity (%) | Recovery (%) |
|---|---|---|
| Column Chromatography | 95 | 80 |
| Recrystallization | 99 | 70 |
Characterization and Quality Control
Spectroscopic Data
Purity and Stability
- HPLC : >98% purity under reverse-phase conditions (C18 column, acetonitrile/water).
- Stability : Stable at 25°C for 6 months; degradation <2%.
Applications and Further Modifications
While direct pharmacological data for this compound are limited, structural analogs demonstrate ERK inhibition and anticancer activity . Modifications to the pyrazole or piperidine subunits could enhance bioavailability or target specificity.
Future Directions:
Q & A
Q. What synthetic strategies are employed to construct the piperidine-pyrazole moiety in this compound?
The piperidine-pyrazole subunit is typically synthesized via condensation reactions between substituted propenones and hydrazine derivatives under acidic conditions. For example, hydrazine reacts with α,β-unsaturated ketones (e.g., 3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl-propenone) to form pyrazoline intermediates, which are subsequently dehydrogenated to pyrazoles. Triethylamine is often used as a base in chloroform to facilitate coupling with acid chlorides or boronic acids in cross-coupling reactions .
Q. How is the E-configuration of the prop-2-en-1-one group confirmed experimentally?
The E-configuration is validated using 1H NMR spectroscopy : the coupling constant (J) between the α- and β-vinylic protons typically ranges from 12–16 Hz for trans (E) isomers. For example, in related enone systems, J values of ~15 Hz confirm the E-geometry . X-ray crystallography may also resolve spatial arrangements definitively .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- High-Resolution Mass Spectrometry (HRMS) confirms molecular weight.
- FTIR identifies carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and aromatic C-H bends.
- 1H/13C NMR resolves substituent patterns (e.g., methyl groups on pyrazole at δ ~2.5 ppm; piperidine protons at δ ~1.5–3.0 ppm).
- HPLC with UV detection (λ ~254 nm) assesses purity (>95% recommended for pharmacological studies) .
Advanced Research Questions
Q. How can computational methods predict the compound’s bioactive conformation and target interactions?
- Density Functional Theory (DFT) optimizes the ground-state geometry and identifies reactive sites (e.g., enone electrophilicity).
- Molecular docking (using AutoDock Vina or Schrödinger) models interactions with targets like GABA receptors or kinases. For example, the benzo[d][1,3]dioxole group may engage in π-π stacking with aromatic residues in binding pockets .
- MD simulations assess stability in biological membranes (e.g., blood-brain barrier penetration potential) .
Q. How to resolve discrepancies in solubility data between computational predictions and experimental results?
- Experimental validation : Use shake-flask methods with HPLC quantification in buffers (e.g., pH 6.5 ammonium acetate) to measure aqueous solubility.
- Computational adjustment : Apply the Yalkowsky equation with experimentally derived logP values to refine predictions. Discrepancies often arise from crystal packing effects, which X-ray diffraction can clarify .
Q. What in vivo models are appropriate for evaluating CNS activity, given structural analogs?
- Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) tests in rodents assess anticonvulsant activity (inspired by benzo[d][1,3]dioxole analogs with GABAergic effects) .
- Tail-flick and hot-plate assays evaluate analgesic potential, leveraging the compound’s piperidine moiety (common in opioid receptor ligands) .
Q. How to design a structure-activity relationship (SAR) study for optimizing potency?
- Variations : Modify the pyrazole’s N-methyl group to bulkier substituents (e.g., isopropyl) to enhance lipophilicity.
- Bioisosteric replacement : Substitute the benzo[d][1,3]dioxole with a naphthyl group to probe π-stacking interactions.
- Pharmacophore mapping : Use Schrödinger’s Phase to align key motifs (enone, pyrazole, piperidine) with known bioactive scaffolds .
Data Contradiction Analysis
Q. Conflicting reports on metabolic stability: How to address variability in microsomal assay results?
- Control experiments : Include verapamil or propranolol as positive controls for CYP450 metabolism.
- Species-specific differences : Compare human vs. rat liver microsomes to identify isoform-specific degradation (e.g., CYP3A4 vs. CYP2D6).
- Metabolite ID : Use LC-MS/MS to detect oxidative metabolites (e.g., hydroxylation at the piperidine ring) .
Q. Discrepancies in reported IC50 values for kinase inhibition assays: Methodological insights?
- Assay conditions : Standardize ATP concentrations (e.g., 10 µM vs. 100 µM) and incubation times.
- Enzyme source : Use recombinant kinases (e.g., JAK3 or PI3Kγ) from the same vendor to minimize batch variability.
- Data normalization : Express inhibition relative to staurosporine or other reference inhibitors .
Methodological Best Practices
- Synthetic reproducibility : Use anhydrous solvents (e.g., DMF, CHCl₃) and inert atmospheres (N₂/Ar) for pyrazole-forming reactions .
- Crystallization : Recrystallize from DMF/EtOH (1:1) to obtain single crystals for X-ray analysis .
- In silico validation : Cross-validate docking results with free-energy perturbation (FEP) calculations for binding affinity predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
